molecular formula C7H8F3NO2S B13633865 5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid

5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid

Cat. No.: B13633865
M. Wt: 227.21 g/mol
InChI Key: SURUWZZXYJNEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and an isothiocyanate functional group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid typically involves the introduction of trifluoromethyl groups and the isothiocyanate functional group onto a pentanoic acid backbone. One common method involves the reaction of 5,5,5-trifluoro-4-methylpentanoic acid with thiophosgene under controlled conditions to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.

Scientific Research Applications

5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biomolecules. This reactivity makes it useful as a biochemical probe or in drug development, where it can target specific enzymes or proteins. The trifluoromethyl groups contribute to the compound’s stability and lipophilicity, enhancing its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trifluoro-4-methylpentanoic acid: Lacks the isothiocyanate group, making it less reactive in certain biochemical applications.

    5,5,5-Trifluoro-4-hydroxy-pentanoic acid: Contains a hydroxyl group instead of an isothiocyanate group, leading to different reactivity and applications.

Uniqueness

5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid is unique due to the presence of both trifluoromethyl and isothiocyanate groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H8F3NO2S

Molecular Weight

227.21 g/mol

IUPAC Name

5,5,5-trifluoro-4-(isothiocyanatomethyl)pentanoic acid

InChI

InChI=1S/C7H8F3NO2S/c8-7(9,10)5(3-11-4-14)1-2-6(12)13/h5H,1-3H2,(H,12,13)

InChI Key

SURUWZZXYJNEIM-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CN=C=S)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.